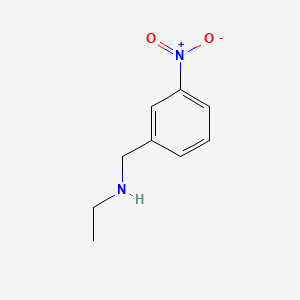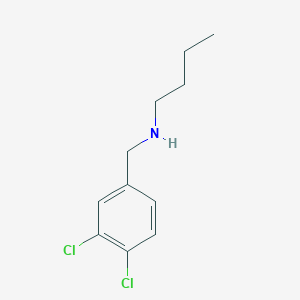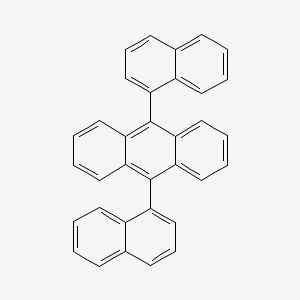
9,10-Di(1-naphthyl)anthracene
説明
9,10-Di(1-naphthyl)anthracene is a compound of interest due to its applications in electroluminescence and organic light-emitting diodes (OLEDs). It is characterized by the presence of two naphthyl groups attached to the anthracene core, which can exist in different stereoisomeric forms due to hindered rotation around the σ-bond between the naphthyl and anthracene units .
Synthesis Analysis
The synthesis of 9,10-Di(1-naphthyl)anthracene has been achieved through a Suzuki cross-coupling reaction, utilizing 9,10-dibromoanthracene and α-naphthylene boronic acid as starting materials. The catalyst used in this reaction is [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (PdCl2(dppf)), which has been shown to yield a better product than traditional catalysts like Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4). The optimal conditions for this reaction include a toluene/ethanol/water solvent system, a specific ratio of reactants, and the use of K2CO3 as a base. The reaction yields a high purity product suitable for direct application in OLED devices .
Molecular Structure Analysis
The molecular structure of 9,10-Di(1-naphthyl)anthracene has been studied using various spectroscopic techniques. The angle between the anthracene and naphthalene nuclei has been determined to be 75°, which is significant in understanding the steric strain and departure from coplanarity within the molecule. This structural feature has been investigated through electrochemical and electron spin resonance (ESR) spectroscopy, revealing insights into the steric interactions and the electronic properties of the molecule .
Chemical Reactions Analysis
The electrochemical behavior of 9,10-Di(1-naphthyl)anthracene has been explored, showing that it undergoes oxidation to form a cation radical, which then decomposes to another electroactive species. The reduction process involves two one-electron steps, with the first being reversible and the second irreversible. The ESR spectra of both the cation and anion radicals have been obtained, providing a deeper understanding of the molecule's reactivity and electronic structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,10-Di(1-naphthyl)anthracene are influenced by its molecular structure. The compound exhibits high fluorescence quantum yields, making it a suitable candidate for electroluminescent applications. The thermal properties and solubility of the different stereoisomers, anti and syn, have been characterized, showing that they have distinct behaviors in solvents like THF and toluene. The isomerization between these forms can occur in the solid state at temperatures above 370°C. Additionally, the electrogenerated chemiluminescence (ECL) of the compound has been studied, demonstrating strong and intense ECL, which is nearly as efficient as that of 9,10-diphenylanthracene (DPA) .
科学的研究の応用
Electroluminescence in Organic Light-Emitting Diodes
9,10-Di(1-naphthyl)anthracene is commonly used as electroluminescent material in organic light-emitting diodes (OLEDs). It exhibits hindered rotation around the σ-bond between naphthyl and anthracene chromophores, allowing for the isolation of stereoisomers with distinct properties. This characteristic is crucial for its application in OLEDs where different stereoisomers can influence the solubility, thermal properties, and overall performance of the device (Lee et al., 2010).
Electrochemistry and Electron Spin Resonance Spectroscopy
9,10-Di(1-naphthyl)anthracene's electrochemical properties have been extensively studied, revealing its potential to form cation and anion radicals through oxidation and reduction, respectively. These radicals show unique spectral features, providing insights into the molecule's electronic structure and its interaction with light (Marcoux et al., 1970).
Novel Blue-Light-Emitting Polymers
This compound is integral in the synthesis of blue-light-emitting polymers, which are used in various applications like display technologies. These polymers demonstrate excellent thermal stability and solubility, with blue photoluminescence in both solution and solid state. The presence of the 9,10-di(1-naphthyl)anthracene chromophore is key to the emission properties of these polymers (Zheng & Shi, 2001).
Density Functional Theory Study
A density functional theory study on derivatives of 9,10-Di(1-naphthyl)anthracene has provided insights into their molecular-level parameters. This understanding is essential in evaluating their efficiency as blue light-emitting electroluminescent layers in OLEDs. The study includes simulations of absorption and emission spectra, reorganization energy, and electronic coupling, which are vital for enhancing OLED performance (Raghunath et al., 2006).
Charge-Transfer Integral in Carrier Mobilities
The charge-transporting properties of 9,10-Di(1-naphthyl)anthracene compounds have been analyzed in relation to their molecular structures. This research is significant for understanding and improving carrier mobilities in organic electronics, including OLEDs. The study addresses how molecular modifications can affect electron and hole transport, providing a pathway for optimizing electronic properties for specific applications (Tse et al., 2006).
将来の方向性
9,10-Di(1-naphthyl)anthracene is often used as electroluminescence materials in organic light-emitting diodes . Its high thermal stability and morphological stability make it a promising material for use in the light-emitting layer of solution-processed blue fluorescent organic light-emitting diodes .
特性
IUPAC Name |
9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNJZSGBZMLRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293541 | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di(1-naphthyl)anthracene | |
CAS RN |
26979-27-1 | |
| Record name | 26979-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



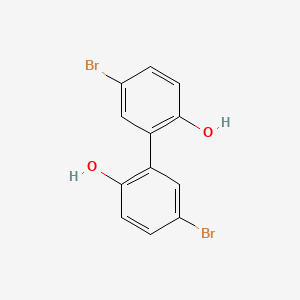
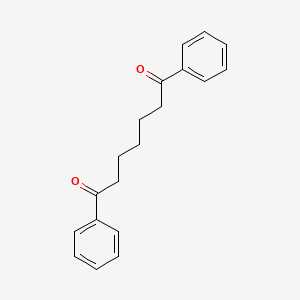
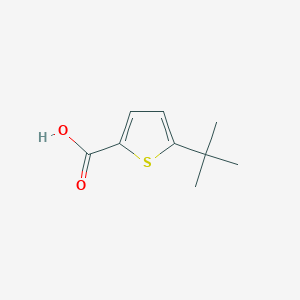
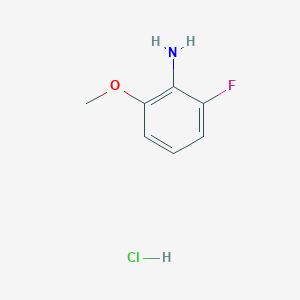
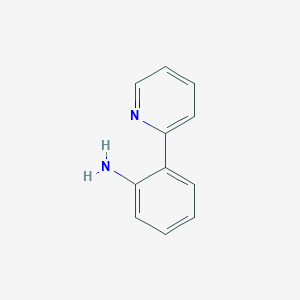
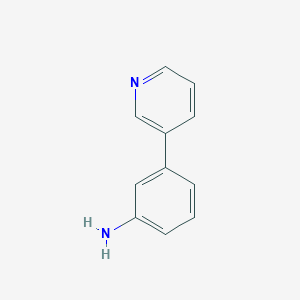
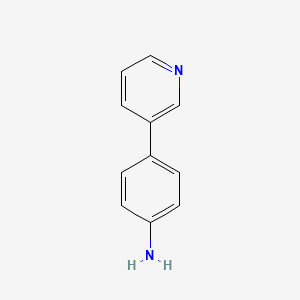
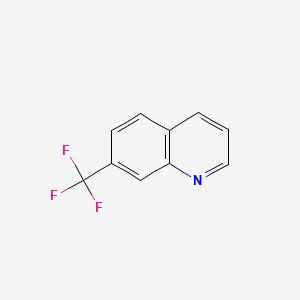
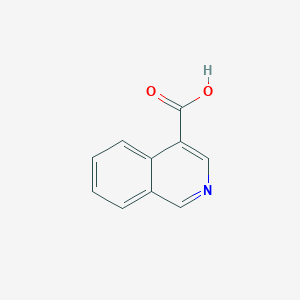
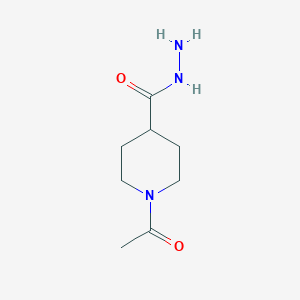
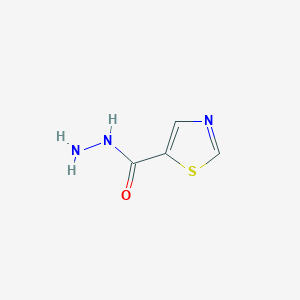
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
